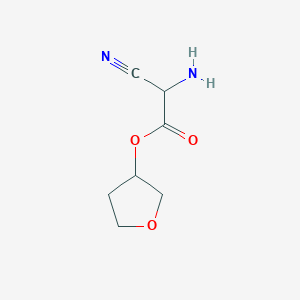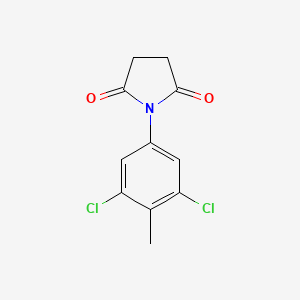
1-(3,5-Dichloro-4-methylphenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dichloro-4-methylphenyl)pyrrolidine-2,5-dione is a chemical compound characterized by the presence of a pyrrolidine-2,5-dione ring substituted with a 3,5-dichloro-4-methylphenyl group. This compound is part of the pyrrolidine family, which is known for its diverse applications in medicinal chemistry and organic synthesis .
Métodos De Preparación
The synthesis of 1-(3,5-dichloro-4-methylphenyl)pyrrolidine-2,5-dione typically involves the reaction of 3,5-dichloro-4-methylphenylamine with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired pyrrolidine-2,5-dione ring . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
1-(3,5-Dichloro-4-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
1-(3,5-Dichloro-4-methylphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-(3,5-dichloro-4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved may vary depending on the specific application and target .
Comparación Con Compuestos Similares
1-(3,5-Dichloro-4-methylphenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione: Similar structure but different substitution pattern, leading to variations in reactivity and biological activity.
1-(4-Methylphenyl)pyrrolidine-2,5-dione: Lacks the chloro substituents, resulting in different chemical properties and applications
This compound’s unique substitution pattern with both chloro and methyl groups imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
27746-64-1 |
|---|---|
Fórmula molecular |
C11H9Cl2NO2 |
Peso molecular |
258.10 g/mol |
Nombre IUPAC |
1-(3,5-dichloro-4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H9Cl2NO2/c1-6-8(12)4-7(5-9(6)13)14-10(15)2-3-11(14)16/h4-5H,2-3H2,1H3 |
Clave InChI |
YINASKKFRWHISG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1Cl)N2C(=O)CCC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872099.png)
![8-Fluoro-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one](/img/structure/B12872105.png)
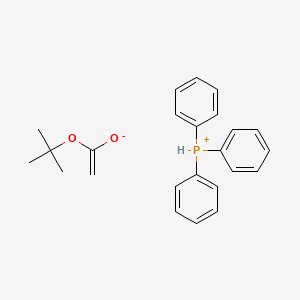
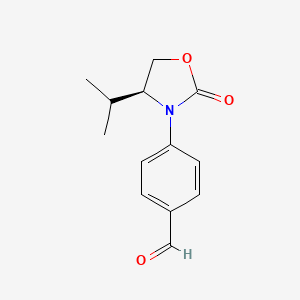
![2-(Difluoromethoxy)benzo[d]oxazole-7-carboxamide](/img/structure/B12872125.png)

![2-(Bromomethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12872130.png)
![5-Ethyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B12872133.png)
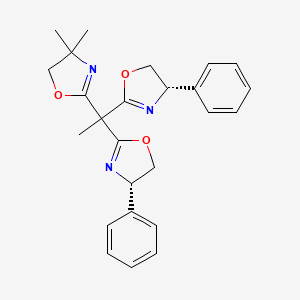
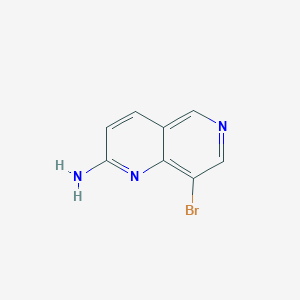
![4-Iodobenzo[d]oxazol-2(3H)-one](/img/structure/B12872157.png)
![5-Ethylbenzo[d]oxazol-2-amine](/img/structure/B12872159.png)
![4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid](/img/structure/B12872173.png)
